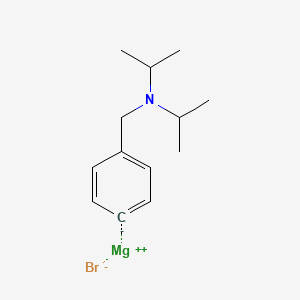

magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is a complex organic compound that combines magnesium with an amine and bromide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide typically involves the reaction of magnesium with N-(phenylmethyl)-N-propan-2-ylpropan-2-amine in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the magnesium. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide can undergo various types of chemical reactions, including:

Oxidation: The magnesium center can be oxidized to form magnesium oxide.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The bromide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmission.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism by which magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission. The compound may also influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Magnesium hydride: Used in hydrogen storage and as a reducing agent.

Magnesium chloride: Commonly used in industrial applications and as a de-icing agent.

Magnesium sulfate: Used in medicine as a laxative and in agriculture as a fertilizer.

Uniqueness

Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide, often referred to as a magnesium salt of a substituted amine, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with a bromide and an amine derivative. The general formula can be expressed as:

This structure is crucial for understanding its interaction with biological systems.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of magnesium salts in combination with specific amine derivatives. For instance, compounds similar to the one have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

2. Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, particularly through interactions with neurotransmitter systems. Magnesium is known to play a role in synaptic plasticity and neurotransmission, which can impact mood regulation and cognitive functions. Some derivatives have been studied for their potential as rapid-acting antidepressants, similar to ketamine's mechanism .

3. Antimicrobial Activity

Preliminary investigations suggest that magnesium-containing compounds can possess antimicrobial properties. The presence of the dimethylamine pharmacophore in related compounds has been linked to antibacterial efficacy, making it a candidate for further exploration in treating infections .

Case Study 1: Anticancer Activity

A study involving a derivative of the compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against several lines, including breast and lung cancer cells, showing IC50 values lower than standard chemotherapeutics like bleomycin .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of magnesium salts in models of neurodegenerative diseases. The study found that these compounds could mitigate oxidative stress and improve cognitive function in animal models, suggesting potential applications in Alzheimer's therapy .

Research Findings

Properties

Molecular Formula |

C13H20BrMgN |

|---|---|

Molecular Weight |

294.51 g/mol |

IUPAC Name |

magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide |

InChI |

InChI=1S/C13H20N.BrH.Mg/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

PBAKQZFFMNKQTI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.